molecular formula C17H24N2O2 B267011 3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide

3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide

Cat. No. B267011
M. Wt: 288.4 g/mol
InChI Key: QSJLYAXNFOLWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a potential anticancer drug that has shown promising results in preclinical studies.

Mechanism of Action

3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence in the ribosomal DNA (rDNA) promoter region. This leads to the disruption of ribosome biogenesis and subsequent cell death in cancer cells that are dependent on high levels of ribosomal RNA (rRNA) synthesis.
Biochemical and Physiological Effects:
3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to the activation of cell cycle checkpoints and apoptosis. In addition, 3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide has been shown to induce senescence in cancer cells that are resistant to apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. However, 3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide has been shown to have limited efficacy in some cancer types and may require combination therapy with other drugs to improve its effectiveness. Additionally, 3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

For 3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide research include investigating its potential as a combination therapy with other anticancer drugs, identifying biomarkers of response to 3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide, and optimizing its pharmacokinetic properties to improve its efficacy in clinical settings. Additionally, 3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide may have potential applications beyond cancer treatment, such as in the treatment of viral infections or in the regulation of rRNA synthesis in aging cells.

Synthesis Methods

The synthesis of 3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide involves the reaction of 3-nitrobenzoic acid with cyclohexyl isocyanide, followed by reduction of the resulting nitro compound with hydrogen gas over a palladium catalyst. The resulting amine is then reacted with isopropyl chloroformate to yield 3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide.

Scientific Research Applications

3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide has been primarily studied for its potential as an anticancer drug. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many cancers. 3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide has demonstrated efficacy in preclinical studies against a variety of cancer types, including breast, ovarian, and pancreatic cancer.

properties

Product Name

3-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

3-(cyclohexanecarbonylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H24N2O2/c1-12(2)18-17(21)14-9-6-10-15(11-14)19-16(20)13-7-4-3-5-8-13/h6,9-13H,3-5,7-8H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

QSJLYAXNFOLWTL-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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